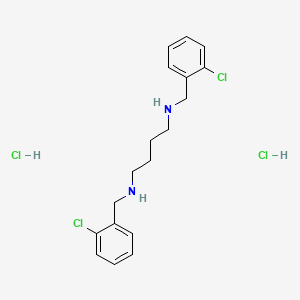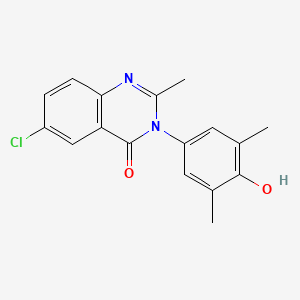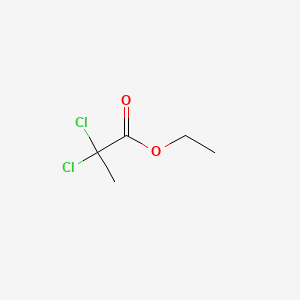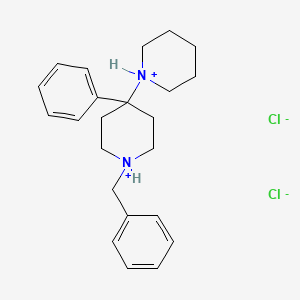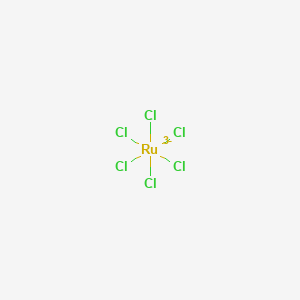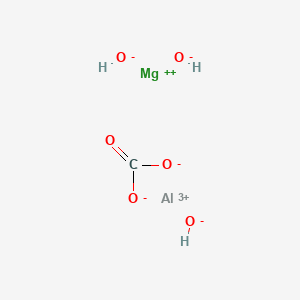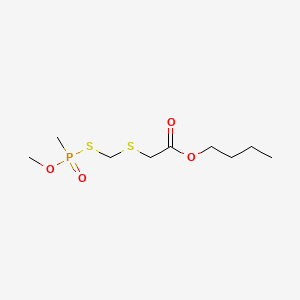
Acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate is a complex organic compound with the molecular formula C9-H19-O4-P-S2 and a molecular weight of 286.37 . This compound is known for its unique structure, which includes both ester and phosphonothioate functional groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate typically involves multiple steps. One common method involves the esterification of acetic acid derivatives with butyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction conditions often require heating to facilitate the esterification process. Industrial production methods may involve more advanced techniques, including the use of acyl chlorides or acid anhydrides to improve yield and efficiency .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may be studied for its potential interactions with biological systems, including enzyme inhibition or activation. In medicine, researchers explore its potential therapeutic uses, such as in drug development or as a diagnostic tool . Industrially, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The ester and phosphonothioate groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of use. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to acetic acid, 2-(mercaptomethylthio)-, butyl ester, S-ester with O-methyl methylphosphonothioate include other esters and phosphonothioates. For instance, phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester shares similar functional groups and chemical properties . . This uniqueness makes it valuable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
102585-58-0 |
|---|---|
Molekularformel |
C9H19O4PS2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
butyl 2-[[methoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C9H19O4PS2/c1-4-5-6-13-9(10)7-15-8-16-14(3,11)12-2/h4-8H2,1-3H3 |
InChI-Schlüssel |
IEDWEXVGQOCECJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CSCSP(=O)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


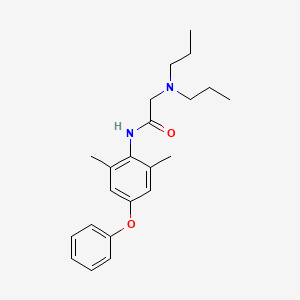
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
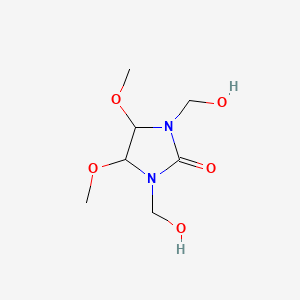
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
